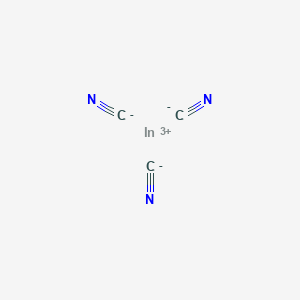

Indium(III) cyanide

描述

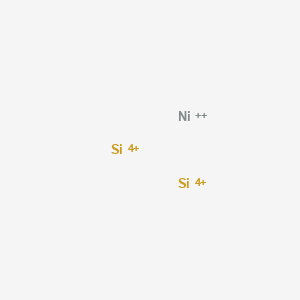

Indium(III) cyanide is a compound with the molecular formula C3InN3 . It is also known as indium tricyanide .

Synthesis Analysis

Indium(III) complexes are synthesized using various primary ligands. The methods for synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) have been discussed . Indium(III)-catalyzed reductive iodination or bromination of carboxylic acids enables a one-pot preparation of alkyl cyanides from carboxylic acids via alkyl iodides or alkyl bromides .Molecular Structure Analysis

The molecular structure of Indium(III) cyanide is represented by the formula C3InN3 . The properties of these complexes depend on the primary ligand that was used for their syntheses .Chemical Reactions Analysis

Indium(III) complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications . The reaction between carbon disulphide and hydrazine in the first step while the product of this reaction further reacts with methyl iodide to give methyl hydrazinecarbodithioate .Physical And Chemical Properties Analysis

Indium is a silvery-white low-melting-point metal. It is softer than lead, ductile, malleable, and retains its plastic properties at cryogenic temperatures . The properties of these complexes depend on the primary ligand that was used for their syntheses .科学研究应用

Adsorption and Recovery of Indium :

- Alguacil et al. (2016) investigated the high adsorption capacity of multiwalled carbon nanotubes (MWCNT) for In(III). They found that increasing pH improves adsorption capacity and that metal desorption can be achieved with acidic solutions (Alguacil et al., 2016).

Analytical Detection of Indium :

- Mehta et al. (2018) synthesized a fluorescent probe for In(III) based on phosphoserine, showing highly sensitive ratiometric response to In(III) in aqueous solutions. This probe can detect In(III) over a wide pH range and exhibits high selectivity (Mehta et al., 2018).

Extraction and Separation Processes :

- Gupta et al. (2007) studied the extraction of indium(III) using bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), highlighting methods for efficient separation and recovery from various sources (Gupta et al., 2007).

- Nayak and Devi (2020) emphasized the extraction ability of a phosphonium-based ionic liquid Cyphos IL 104 towards indium(III) extraction from acidic chloride medium, achieving high extraction efficiency (Nayak & Devi, 2020).

Environmental and Safety Studies :

- Chou and Yang (2008) utilized supercritical fluid extraction using carbon dioxide for the extraction of indium(III) ions from wastewater. This method showed high extraction efficiency with various chelating agents (Chou & Yang, 2008).

Organic Synthesis Applications :

- Ranu (2000) discussed the use of indium metal and indium(III) halides in organic synthesis, highlighting their applications in various reactions including regioselective allylation and stereoselective debromination (Ranu, 2000).

Potential Pharmacological Applications :

- Beraldo (2020) explored the pharmacological applications of non-radioactive indium(III) complexes, highlighting their potential as antimicrobial and antineoplastic agents and their interactions with biomolecules (Beraldo, 2020).

安全和危害

未来方向

属性

IUPAC Name |

indium(3+);tricyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CN.In/c3*1-2;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMJOFKFXKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3InN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926884 | |

| Record name | Indium tricyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) cyanide | |

CAS RN |

13074-68-5 | |

| Record name | Indium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium tricyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III) cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L21A3MIL1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

4

Citations

The fourth member of group Illa of the periodic table, indium (atomic number= 49), was discovered over one hundred years ago by Reich and Richter (432), who chose a name …

Number of citations: 0

books.google.com

Bildet sich beim Lösen von In-Hydroxyd in KOH, die Lsg. trübt sich jedoch bald, C. Winkler (J. pr. Ch. 102 [1867] 288). — Kochen oder Zusatz von NH 4 C1 bewirkt augenblickliche …

Number of citations: 2

link.springer.com

Indium und Ammonium. Page 1 Potassium Indium (III) Sulfide Potassium Indium (III) Sulfates K2SO,· In2(S0,)3 • 8H20 K,.SO,· Inz(SO,)a· 4In(OH}8 Potassium Indium (III) Cyanide Indium …

Number of citations: 0

link.springer.com

Page 1 cae Page 2 Periodic Table of the Elements with the Gmelin System Numbers 2 H2 H2 He 3 4 5 6 7 8 9 0 Li20 Be 26 B 13 C 4 N 4 03 F5 Ne 2 3 4 5 6 7 8 Na? Mg27 Al 35 Si15 P …

Number of citations: 3

books.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

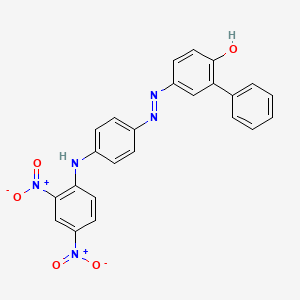

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)